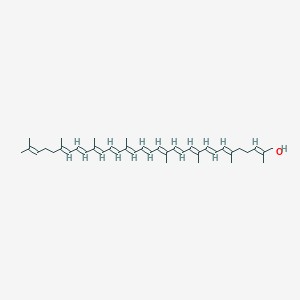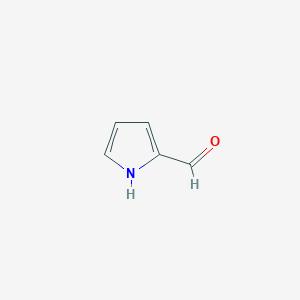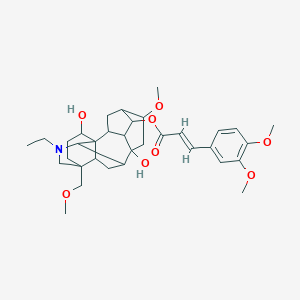
3-ヒドロキシ-3-フェニルプロパンニトリル
概要
説明
3-Hydroxy-3-phenylpropanenitrile is a nitrile compound characterized by the presence of a hydroxy group and a phenyl group attached to a propanenitrile backbone.
科学的研究の応用
3-Hydroxy-3-phenylpropanenitrile has several applications in scientific research:
作用機序
Target of Action
3-Hydroxy-3-phenylpropanenitrile is a nitrile that is 3-phenylpropionitrile in which one of the methylene hydrogens at position 3 is replaced by a hydroxy group The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that it is an aryl substituted α-aminophenylacetonitrile . It can be obtained by reacting lithioacetonitrile with benzaldehyde via an asymmetric 1,2-addition reaction
Biochemical Pathways
It is a derivative of 3-phenylpropionitrile , which is found in the aerial part of Brassica rapa
Result of Action
準備方法
3-Hydroxy-3-phenylpropanenitrile can be synthesized through various methods. One common synthetic route involves the reaction of lithioacetonitrile with benzaldehyde via an asymmetric 1,2-addition reaction . Another method includes a chemoenzymatic process for the stereoselective preparation of both ® and (S) enantiomers of 3-hydroxy-3-phenylpropanenitrile. This process involves reacting cyanohydrin with an acetylating agent in the presence of lipase in an organic solvent, followed by separation and hydrolysis steps .
化学反応の分析
3-Hydroxy-3-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
類似化合物との比較
3-Hydroxy-3-phenylpropanenitrile can be compared with other similar compounds such as:
3-Phenylpropionitrile: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
3-Hydroxy-3-(pentafluorophenyl)propanenitrile: Contains a pentafluorophenyl group, which significantly alters its chemical properties and reactivity.
3-Phenyl-3-hydroxypropionitrile: Similar structure but may have different stereochemistry, affecting its biological activity and applications.
These comparisons highlight the unique reactivity and applications of 3-Hydroxy-3-phenylpropanenitrile in various fields.
特性
IUPAC Name |
3-hydroxy-3-phenylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILDHWAXSORHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938065 | |
| Record name | 3-Hydroxy-3-phenylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17190-29-3 | |
| Record name | Hydracrylonitrile, 3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017190293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-3-phenylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different enantioselective approaches for synthesizing (R)- and (S)-3-Hydroxy-3-phenylpropanenitrile?
A1: The synthesis of enantiomerically pure 3-Hydroxy-3-phenylpropanenitrile can be achieved through different approaches. One method utilizes a novel carbonyl reductase enzyme isolated from a microorganism belonging to the genus Candida. This enzyme exhibits high selectivity towards the asymmetric reduction of 3-oxo-3-phenylpropanenitrile, yielding the (R)-enantiomer of 3-hydroxy-3-phenylpropanenitrile. [] Another method employs baker's yeast for the reduction of 3-oxo-3-phenylpropanenitrile at a low temperature (4 °C). This method leads to the predominant formation of the (S)-enantiomer of 3-hydroxy-3-phenylpropanenitrile with improved selectivity compared to room temperature reactions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














